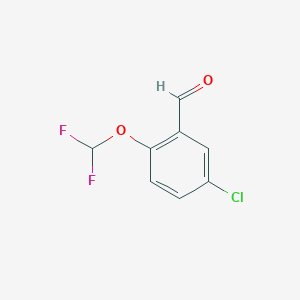

5-Chloro-2-(difluoromethoxy)benzaldehyde

Descripción

Contextualization within Halogenated Aromatic Aldehydes

5-Chloro-2-(difluoromethoxy)benzaldehyde belongs to the broad class of halogenated aromatic aldehydes. These are aromatic aldehydes that bear one or more halogen atoms on the benzene (B151609) ring. The presence of a halogen, in this case, chlorine, significantly influences the electronic properties of the aromatic ring and the reactivity of the aldehyde functional group.

The electron-withdrawing nature of the chlorine atom at the 5-position, coupled with the aldehyde group, deactivates the aromatic ring towards electrophilic substitution. Conversely, this electronic pull enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. This modified reactivity is a key feature that chemists exploit in multi-step synthetic sequences.

Halogenated aromatic aldehydes are fundamental building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. They are commonly employed in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The specific positioning of the halogen and aldehyde groups on the aromatic ring allows for regioselective transformations, providing a reliable strategy for constructing intricate molecular architectures.

Significance of the Difluoromethoxy Moiety in Organic Synthesis and Molecular Design

The difluoromethoxy group (-OCHF₂) is a fluorinated motif of growing importance in medicinal chemistry and materials science. Its incorporation into organic molecules can profoundly alter their biological and physical properties. Unlike the more common trifluoromethoxy group, the difluoromethoxy group possesses a hydrogen atom that can participate in hydrogen bonding, a feature that can be crucial for molecular recognition and binding affinity at biological targets.

From a physicochemical standpoint, the difluoromethoxy group is highly lipophilic and electron-withdrawing. This combination of properties can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its lipophilicity can improve a compound's ability to permeate biological membranes, a critical factor in drug design. The electron-withdrawing nature of the -OCHF₂ group also modulates the electronic environment of the aromatic ring to which it is attached, influencing the reactivity of other functional groups present on the ring.

In the context of this compound, the ortho-positioning of the difluoromethoxy group relative to the aldehyde can lead to specific conformational preferences and intramolecular interactions, further influencing its reactivity and the properties of its derivatives.

Overview of Academic Research Trajectories Related to the Chemical Compound

Academic research involving this compound has primarily focused on its utility as a synthetic intermediate. Investigations have explored its application in the construction of novel bioactive molecules and functional materials.

One significant research trajectory is its use in the synthesis of potential pharmaceutical agents. The aldehyde functionality serves as a convenient handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and condensations, to build molecular complexity. The presence of both the chloro and difluoromethoxy substituents provides a scaffold that is often found in modern drug candidates, where halogenation and fluorination are used to fine-tune pharmacokinetic and pharmacodynamic profiles.

Another area of research involves the development of new agrochemicals. Similar to its role in medicinal chemistry, the compound serves as a starting material for molecules with potential herbicidal, insecticidal, or fungicidal properties.

Furthermore, research has extended into the field of materials science, where this compound is used to synthesize ligands for metal complexes. These complexes have been investigated for their photoluminescent properties, with potential applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. The difluoromethoxy group, in particular, can influence the electronic properties of the resulting metal complexes, tuning their emission wavelengths and quantum yields.

Chemical Profile of this compound

| Property | Value |

| CAS Number | 145742-68-3 |

| Molecular Formula | C₈H₅ClF₂O₂ |

| Molecular Weight | 206.57 g/mol |

| Appearance | Not specified in provided search results |

| Boiling Point | Not specified in provided search results |

| Density | Not specified in provided search results |

| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) |

Synthesis of this compound

The primary synthetic route to this compound involves the difluoromethoxylation of 5-chloro-2-hydroxybenzaldehyde. A common method employs the reaction of 5-chloro-2-hydroxybenzaldehyde with a difluoromethylating agent, such as chlorodifluoromethane (B1668795) (Freon 22), under basic conditions. The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) and may be facilitated by a phase-transfer catalyst, such as benzyltrimethylammonium (B79724) chloride, in a solvent system like a dioxane/water mixture.

Interactive Data Table: Comparison of Related Benzaldehydes

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents | Primary Applications |

| This compound | 145742-68-3 | C₈H₅ClF₂O₂ | 206.57 | -Cl, -OCHF₂, -CHO | Photoluminescent materials, bioactive complexes |

| 5-Chloro-2-fluorobenzaldehyde | 96515-79-6 | C₇H₄ClFO | 158.56 | -Cl, -F, -CHO | Agrochemical intermediates |

| 5-Chloro-2-methoxybenzaldehyde | 635-93-8 | C₈H₇ClO₂ | 170.59 | -Cl, -OCH₃, -CHO | Organic synthesis |

| 5-Chloro-2,4-difluorobenzaldehyde | 695187-29-2 | C₇H₃ClF₂O | 176.55 | -Cl, -F (at 2,4), -CHO | Pharmaceutical intermediates |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNLODWJIKMPDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 2 Difluoromethoxy Benzaldehyde

Precursor-Based Synthetic Routes

The most direct and common approach to synthesizing 5-Chloro-2-(difluoromethoxy)benzaldehyde involves starting with a precursor that already contains the chloro- and aldehyde-substituted phenolic ring. The key transformation is the introduction of the difluoromethoxy group onto the hydroxyl moiety.

The primary and most logical precursor for this route is 5-chloro-2-hydroxybenzaldehyde, also known as 5-chlorosalicylaldehyde (B124248). lp.edu.uanist.gov This compound provides the foundational benzaldehyde (B42025) structure with the chlorine atom correctly positioned at the C-5 position of the aromatic ring. Salicylaldehyde and its derivatives are valuable starting materials in organic synthesis due to the advantageous positioning of the hydroxyl and carbonyl groups, which allows for a wide range of chemical transformations. lp.edu.ua The synthesis of the target compound from 5-chlorosalicylaldehyde is a classic example of derivatization, where the phenolic hydroxyl group is converted into a difluoromethyl ether.

The introduction of the difluoromethoxy (-OCF2H) group onto a phenol (B47542) is a critical step that imparts unique properties to the final molecule, often enhancing its lipophilicity and metabolic stability in medicinal chemistry contexts. This transformation is typically achieved by reacting the phenoxide (formed by deprotonating the phenol with a base) with a reagent that can generate difluorocarbene (:CF2). Difluorocarbene is a transient but highly reactive electrophilic species that inserts into the O-H bond of the phenol. orgsyn.org

Several modern reagents have been developed for efficient O-difluoromethylation, each with its own specific requirements and advantages. orgsyn.orgrsc.org

Chlorodifluoromethane (B1668795) (CHClF2): A traditional gaseous reagent that can be bubbled through a solution of the phenoxide. This method often requires specialized equipment to handle the gas.

Sodium Chlorodifluoroacetate (ClCF2CO2Na): A stable, solid reagent that generates difluorocarbene upon heating in a polar aprotic solvent like DMF. It is considered a safer and more convenient alternative to gaseous reagents. orgsyn.org

S-(Difluoromethyl)sulfonium Salts: These are bench-stable, solid reagents that act as difluorocarbene precursors under basic conditions, offering a practical approach for the difluoromethylation of phenols. sci-hub.seacs.orgnih.gov

Difluoromethyl Triflate (CF2HOTf): A highly reactive, non-gaseous reagent that allows for rapid difluoromethylation of phenols under aqueous basic conditions, often at room temperature. rsc.org

The general reaction scheme involves the deprotonation of 5-chloro-2-hydroxybenzaldehyde with a suitable base (e.g., potassium carbonate, cesium carbonate, lithium hydroxide) followed by the addition of the difluoromethylating agent.

Table 1: Comparison of Common O-Difluoromethylation Reagents for Phenols

| Reagent | Typical Base | Typical Solvent | Typical Temperature | Key Advantages |

|---|---|---|---|---|

| Sodium Chlorodifluoroacetate | K2CO3, Cs2CO3 | DMF, NMP | 80-120 °C | Stable solid, inexpensive |

| S-(Difluoromethyl)sulfonium Salt | LiOH, NaH | Toluene (B28343), DCM | 0-25 °C | Bench-stable, mild conditions |

| Difluoromethyl Triflate | Aqueous Base | Water/Organic Biphasic | 0-25 °C | Very fast reaction times |

Functional Group Transformations and Aromatic Modifications

Alternative synthetic strategies involve building the molecule by introducing the key functional groups—the chlorine atom and the aldehyde group—onto a benzene (B151609) ring that already possesses the difluoromethoxy substituent, or vice versa. These routes offer flexibility but require careful control of regioselectivity.

This approach would begin with 2-(difluoromethoxy)benzaldehyde (B1333782) as the substrate. The task is to selectively introduce a chlorine atom at the C-5 position. This is an electrophilic aromatic substitution reaction. The directing effects of the existing substituents on the ring determine the position of the incoming electrophile (in this case, Cl+).

The difluoromethoxy group (-OCF2H) is an activating group and an ortho, para-director because the oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, stabilizing the carbocation intermediate formed during the substitution at these positions. youtube.comleah4sci.com Conversely, the aldehyde group (-CHO) is a deactivating group and a meta-director. In cases of competing directing effects, the more strongly activating group typically controls the regioselectivity. Therefore, the powerful ortho, para-directing effect of the -OCF2H group would direct the incoming chlorine atom primarily to the para position (C-5), leading to the desired product. Standard chlorinating agents like N-chlorosuccinimide (NCS) or chlorine gas with a Lewis acid catalyst could be employed.

Another synthetic pathway begins with 1-chloro-4-(difluoromethoxy)benzene. The challenge here is to introduce an aldehyde group specifically at the C-2 position, which is ortho to the difluoromethoxy group.

One of the most effective methods for this transformation is the Vilsmeier-Haack reaction . jk-sci.comwikipedia.org This reaction uses a mixture of a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgyoutube.com This reagent then attacks the electron-rich aromatic ring to install a formyl group after hydrolysis. jk-sci.comcambridge.org The reaction typically occurs at the position that is most electronically activated and sterically accessible. Since both the chloro and difluoromethoxy groups are ortho, para-directors, the Vilsmeier reagent will be directed to a position ortho or para to them. The position ortho to the strong activating -OCF2H group is a highly likely site for formylation.

A second powerful strategy is ortho-lithiation (or directed metalation) . In this method, a strong base like n-butyllithium can selectively remove a proton from the position ortho to a directing group, such as an ether. The resulting aryllithium species is a potent nucleophile that can then react with an electrophilic formylating agent (like DMF) to introduce the aldehyde group with high regioselectivity.

Optimization of Reaction Parameters and Yield Enhancement

Maximizing the yield and purity of this compound requires systematic optimization of various reaction parameters. The O-difluoromethylation step is often the focus of such optimization studies, as its efficiency can be sensitive to the choice of base, solvent, temperature, and reactant stoichiometry.

Research on the difluoromethylation of phenols has shown that these parameters significantly influence reaction outcomes. sci-hub.se For instance, in the difluoromethylation of 4-phenylphenol (B51918) using an S-(difluoromethyl)sulfonium salt, a systematic study revealed the optimal conditions. sci-hub.se

Key parameters for optimization include:

Base: The strength and nature of the base are crucial for efficient deprotonation of the phenol without causing side reactions. Bases ranging from mild (LiOH) to strong (NaH) have been tested, with results varying depending on the substrate and reagent. sci-hub.se

Solvent: The solvent can affect the solubility of reagents and the stability of intermediates. A range of solvents, from non-polar arenes like toluene to polar aprotic solvents like DMF, must often be screened to find the ideal medium. sci-hub.se

Temperature: Reaction temperature can impact both the rate of reaction and the formation of byproducts. While some modern difluoromethylation reagents work efficiently at room temperature or even 0 °C, others require heating. sci-hub.se

Stoichiometry: The molar ratio of the phenol, base, and difluoromethylating agent must be carefully controlled to ensure complete conversion of the starting material while minimizing waste and side reactions. sci-hub.se

Table 2: Example of Reaction Parameter Optimization for O-Difluoromethylation of 4-Phenylphenol

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | LiOH (2.2) | Toluene | 25 | 70 |

| 2 | LiOH (2.2) | Dichloromethane | 25 | 75 |

| 3 | LiOH (1.6) | Dichloromethane | 25 | Lower |

| 4 | NaH (2.2) | Dichloromethane | 25 | 73 |

| 5 | LiOH (2.2) | Dichloromethane | 0 | 59 |

| 6 | NaH (2.2) | Dichloromethane | 10 | 81 |

Data adapted from studies on model phenol substrates to illustrate optimization principles. sci-hub.se

Through such meticulous optimization, synthetic routes to this compound can be made more efficient, scalable, and cost-effective, facilitating its use in further chemical synthesis.

Process Chemistry Considerations for Research-Scale Production

The transition from a laboratory-scale synthesis to a larger, research-scale production of this compound necessitates careful consideration of various process chemistry parameters to ensure scalability, reproducibility, high yield, and purity. Key aspects include the selection of reagents, optimization of reaction conditions, and effective methods for reaction monitoring and product purification.

A prevalent synthetic route involves the reaction of 5-chloro-2-hydroxybenzaldehyde with a suitable difluoromethylating agent, such as chlorodifluoromethane, in the presence of a base. The optimization of this process for research-scale production focuses on several critical factors.

Reagents and Reaction Conditions: The quality of starting materials is crucial. The primary precursor, 5-chloro-2-hydroxybenzaldehyde, serves as a versatile building block for this synthesis. nbinno.com The introduction of the difluoromethoxy group is typically facilitated under basic conditions, often using sodium hydroxide (B78521) (NaOH). primescholars.com To enhance the reaction efficiency in biphasic systems, a phase-transfer catalyst, for instance, benzyltrimethylammonium (B79724) chloride, may be employed.

Solvent and Temperature Control: The choice of solvent and precise temperature control are paramount to minimize side reactions and maximize product yield. Biphasic solvent systems, such as dioxane/water, have been utilized to facilitate the reaction. Temperature modulation is critical; for example, maintaining a reaction temperature of around 70°C can help reduce competing hydrolysis pathways. In some procedures, the reaction mass is heated to 50-55°C. primescholars.com It is essential to prioritize anhydrous conditions for the installation of the difluoromethoxy group to prevent hydrolysis.

Reaction Monitoring and Work-up: Consistent monitoring of the reaction's progress is standard practice in research-scale production to determine the point of completion. Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used for this purpose. primescholars.com

Upon completion, the work-up procedure is designed to isolate the crude product efficiently. This typically involves cooling the reaction mixture, followed by extraction with an organic solvent such as dichloromethane. primescholars.com The organic phase is then washed to remove inorganic salts and other impurities. The solvent is subsequently removed under reduced pressure to yield the crude this compound. primescholars.comsemanticscholar.org

Purification: To achieve the high purity required for subsequent applications, the crude product must be purified. For research-scale quantities, common purification techniques include crystallization or distillation. Column chromatography on silica (B1680970) gel is also an effective method for isolating the target compound from residual impurities. semanticscholar.org

The table below summarizes typical parameters for the research-scale production of this compound.

Table 1. Typical Process Parameters for Research-Scale Synthesis

| Parameter | Details | Source(s) |

|---|---|---|

| Starting Material | 5-Chloro-2-hydroxybenzaldehyde | |

| Reagent | Chlorodifluoromethane or other difluoromethyl ether source | |

| Base | Sodium Hydroxide (NaOH) | primescholars.com |

| Catalyst | Phase-transfer catalyst (e.g., benzyltrimethylammonium chloride) | |

| Solvent System | Dioxane/water, Isopropyl alcohol | primescholars.com |

| Temperature | 50-70°C | primescholars.com |

| Reaction Monitoring | Thin-Layer Chromatography (TLC), HPLC | primescholars.com |

| Work-up | Extraction with organic solvent (e.g., Dichloromethane) | primescholars.com |

| Purification | Crystallization, Distillation, Column Chromatography | semanticscholar.org |

Table 2. List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-chloro-2-hydroxybenzaldehyde |

| Benzyltrimethylammonium chloride |

| Chlorodifluoromethane |

| Dichloromethane |

| Dioxane |

| Isopropyl alcohol |

Reactivity and Mechanistic Studies of 5 Chloro 2 Difluoromethoxy Benzaldehyde

Chemical Reactivity of the Aldehyde Moiety

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. The presence of a difluoromethoxy group at the ortho position and a chloro group at the meta position (relative to the aldehyde) influences this reactivity through electronic effects. The difluoromethoxy group, with its strong electron-withdrawing nature due to the electronegativity of the fluorine atoms, is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde (B42025). askfilo.comquora.com

Nucleophilic Addition Reactions

The electron-deficient carbonyl carbon of 5-chloro-2-(difluoromethoxy)benzaldehyde is a prime target for a variety of nucleophiles. In a typical nucleophilic addition reaction, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields the final alcohol product. libretexts.orgpressbooks.pub

Key examples of nucleophilic addition reactions applicable to this substrate include:

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) would lead to the formation of secondary alcohols.

Organolithium Reactions: Similarly, organolithium reagents would add to the aldehyde to produce secondary alcohols.

Cyanohydrin Formation: The addition of a cyanide ion (from a source like KCN or HCN) would result in the formation of a cyanohydrin.

The reaction conditions for these additions would likely be standard for aromatic aldehydes, although the enhanced reactivity due to the difluoromethoxy group might allow for milder conditions in some cases.

Table 1: Predicted Products of Nucleophilic Addition to this compound

| Nucleophile | Reagent Example | Predicted Product |

| Methyl | CH₃MgBr | 1-(5-Chloro-2-(difluoromethoxy)phenyl)ethanol |

| Phenyl | C₆H₅Li | (5-Chloro-2-(difluoromethoxy)phenyl)(phenyl)methanol |

| Cyanide | NaCN, H⁺ | 2-(5-Chloro-2-(difluoromethoxy)phenyl)-2-hydroxyacetonitrile |

Condensation and Imine Formation

This compound is expected to readily undergo condensation reactions with various carbon and nitrogen nucleophiles. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-nitrogen double bonds.

Condensation Reactions with Active Methylene Compounds:

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. thermofisher.compw.liveorganic-chemistry.org For this compound, this would lead to the formation of α,β-unsaturated compounds. The reaction generally proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile.

Table 2: Illustrative Knoevenagel Condensation Reactions

| Active Methylene Compound | Base Catalyst | Expected Product |

| Diethyl malonate | Piperidine | Diethyl 2-((5-chloro-2-(difluoromethoxy)phenyl)methylene)malonate |

| Malononitrile | Triethylamine | 2-((5-Chloro-2-(difluoromethoxy)phenyl)methylene)malononitrile |

| Ethyl cyanoacetate | Pyrrolidine | Ethyl 2-cyano-3-(5-chloro-2-(difluoromethoxy)phenyl)acrylate |

Wittig Reaction:

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and ketones. lumenlearning.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction is expected to proceed via a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. lumenlearning.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. acs.org

Imine Formation:

Reaction with primary amines leads to the formation of imines (Schiff bases). This condensation reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl group, followed by dehydration.

Transformations Involving the Aromatic Core

The aromatic ring of this compound can undergo transformations at both the unsubstituted carbon atoms and the halogenated site.

Regioselective Electrophilic Aromatic Substitution

The directing effects of the substituents on the benzene (B151609) ring determine the position of incoming electrophiles. In this compound, we have three substituents to consider: the aldehyde (-CHO), the chloro (-Cl), and the difluoromethoxy (-OCHF₂) groups.

-CHO group: This is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. chemicalnote.com

-Cl group: Halogens are deactivating but ortho-, para-directing. organicchemistrytutor.comaakash.ac.in The deactivation is due to the inductive effect, while the directing effect is due to the ability of the lone pairs to stabilize the arenium ion intermediate through resonance.

-OCHF₂ group: This group is strongly deactivating due to the powerful inductive effect of the two fluorine atoms. It is expected to be a meta-director.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product |

| Nitration | NO₂⁺ | 4-Chloro-2-(difluoromethoxy)-5-nitrobenzaldehyde |

| Halogenation | Br⁺ | 5-Bromo-4-chloro-2-(difluoromethoxy)benzaldehyde |

| Friedel-Crafts Acylation | CH₃CO⁺ | 4-Acetyl-5-chloro-2-(difluoromethoxy)benzaldehyde |

Metal-Catalyzed Coupling Reactions at Halogenated Sites

The chlorine atom on the aromatic ring serves as a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more specialized catalyst systems. acs.orgwikipedia.org

Suzuki Coupling:

The Suzuki reaction involves the coupling of an aryl halide with an organoboron compound, catalyzed by a palladium complex. cardiff.ac.ukrsc.org This reaction would allow for the introduction of a new aryl or alkyl group at the position of the chlorine atom.

Buchwald-Hartwig Amination:

This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. organic-chemistry.orgwikipedia.org It is a versatile method for the synthesis of a wide range of substituted anilines.

Table 4: Potential Metal-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Expected Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-(Difluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | 4-(2-(Difluoromethoxy)benzoyl)morpholine |

Reaction Mechanism Elucidation

Nucleophilic Addition to Aldehydes: The mechanism involves the formation of a tetrahedral intermediate. libretexts.org The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon and steric factors. The electron-withdrawing difluoromethoxy group is expected to accelerate the nucleophilic attack.

Knoevenagel Condensation: The mechanism is initiated by the deprotonation of the active methylene compound by a base. The resulting carbanion then attacks the aldehyde, followed by dehydration to yield the α,β-unsaturated product. researchgate.netacs.org

Electrophilic Aromatic Substitution: The mechanism proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The nature of the substituents on the ring affects the stability of this intermediate at different positions, thus determining the regiochemical outcome.

Metal-Catalyzed Cross-Coupling: These reactions typically involve a catalytic cycle consisting of three main steps: oxidative addition of the aryl halide to the metal center, transmetalation of the coupling partner to the metal, and reductive elimination to form the product and regenerate the catalyst.

Further experimental and computational studies would be necessary to fully elucidate the specific reaction kinetics, transition states, and intermediate structures for reactions involving this compound.

Pathways of Difluorocarbene Insertion

Difluorocarbene (:CF₂) is a highly reactive intermediate that acts as an electrophile. Its reaction with aldehydes, such as this compound, is expected to proceed primarily at the carbonyl group. The lone pair of electrons on the carbonyl oxygen can attack the vacant p-orbital of the difluorocarbene.

The most plausible pathway for the reaction of difluorocarbene with an aldehyde involves the initial formation of a carbonyl ylide intermediate. This process can be described in the following steps:

Nucleophilic Attack: The carbonyl oxygen of this compound attacks the electrophilic difluorocarbene.

Formation of a Carbonyl Ylide: This attack leads to the formation of a transient zwitterionic carbonyl ylide intermediate.

Ring Closure: The ylide can then undergo an intramolecular cyclization, where the negatively charged carbon attacks the positively charged carbon of the original carbonyl group. This results in the formation of a three-membered ring containing oxygen, known as an oxirane or epoxide.

An alternative, though generally less common, pathway could involve the insertion of the difluorocarbene into the C-H bond of the aldehyde. However, the reaction at the carbonyl oxygen is typically more favorable due to the higher electron density and accessibility of the lone pairs.

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of the carbonyl oxygen on difluorocarbene. | Formation of a transient complex. |

| 2 | Formation of a zwitterionic carbonyl ylide. | Carbonyl Ylide |

| 3 | Intramolecular cyclization of the ylide. | gem-Difluorooxirane |

Role of Steric and Electronic Effects on Reactivity

The rate and outcome of the reaction between this compound and difluorocarbene are significantly influenced by the steric and electronic effects of the substituents on the aromatic ring.

Electronic Effects:

The reactivity of the benzaldehyde towards an electrophile like difluorocarbene is dependent on the nucleophilicity of the carbonyl oxygen. This, in turn, is influenced by the electron density on the aromatic ring.

2-(Difluoromethoxy) Group: The difluoromethoxy group (-OCHF₂) is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This powerful inductive effect (-I) significantly reduces the electron density on the aromatic ring and, consequently, on the carbonyl oxygen.

Collectively, both the 5-chloro and 2-(difluoromethoxy) groups are electron-withdrawing, which deactivates the carbonyl group, making it less nucleophilic. This deactivation would be expected to decrease the rate of reaction with the electrophilic difluorocarbene compared to unsubstituted benzaldehyde.

Steric Effects:

Steric hindrance plays a crucial role in determining the accessibility of the reaction center.

2-(Difluoromethoxy) Group: The presence of the difluoromethoxy group at the ortho position to the aldehyde creates significant steric bulk around the carbonyl group. This steric hindrance can impede the approach of the difluorocarbene to the carbonyl oxygen, thereby slowing down the reaction rate. The size of the -OCHF₂ group is considerable and will likely influence the conformation of the aldehyde group, potentially affecting the orientation of the attack.

The combination of strong deactivating electronic effects and significant steric hindrance from the ortho-substituent suggests that this compound would exhibit lower reactivity towards difluorocarbene insertion compared to less substituted or electron-rich benzaldehydes.

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

| -Cl | 5 (meta) | -I (dominant), weak +R | Minimal | Decrease |

| -OCHF₂ | 2 (ortho) | Strong -I | High | Significant Decrease |

Utilization As a Versatile Synthetic Building Block for Complex Architectures

Application in Heterocyclic Compound Synthesis

The aldehyde functionality of 5-chloro-2-(difluoromethoxy)benzaldehyde is a key handle for its incorporation into a wide range of heterocyclic systems. Heterocycles are fundamental structural motifs in numerous biologically active compounds, and this building block provides a direct route to introduce a uniquely substituted phenyl ring into these scaffolds.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. patsnap.com this compound is an ideal precursor for several classes of these important compounds.

Triazolopyrazines: While direct synthesis from this compound is not extensively documented, closely related structures have been successfully incorporated into the triazolopyrazine core. For instance, compounds bearing a 3-[4-(difluoromethoxy)phenyl] moiety have been synthesized as part of research into new antimalarial agents. nih.govbeilstein-journals.org These syntheses demonstrate that the difluoromethoxy-substituted phenyl group is compatible with the reaction conditions required to build the triazolopyrazine scaffold, suggesting a viable pathway for the title compound.

Dihydropyridines: The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate) to form 1,4-dihydropyridines (1,4-DHPs). drugfuture.comalfa-chemistry.comwikipedia.org This reaction is widely used in the pharmaceutical industry to produce calcium channel blockers. thermofisher.comthepharmajournal.com this compound can readily serve as the aldehyde component in this reaction, leading to the formation of 1,4-DHPs with its characteristic substituted phenyl group at the 4-position. The reaction proceeds through a series of condensations and cyclizations, including a Knoevenagel condensation and a Michael addition. alfa-chemistry.com

Benzimidazoles: Benzimidazoles are another critical class of heterocycles with a broad spectrum of biological activities. nih.gov A common and effective method for their synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with an aldehyde, followed by oxidation or dehydrogenation. semanticscholar.orgresearchgate.net In this reaction, this compound can react with a substituted or unsubstituted o-phenylenediamine in the presence of an acid catalyst or an oxidant to yield the corresponding 2-substituted benzimidazole. This method is highly versatile and allows for the generation of a wide array of benzimidazole derivatives. nih.govorganic-chemistry.org

| Heterocycle | General Reaction Name | Reactants with this compound | Key Features |

|---|---|---|---|

| Dihydropyridines | Hantzsch Synthesis | β-Ketoester (2 equiv.), Ammonia/Ammonium Acetate | Multicomponent reaction forming 1,4-dihydropyridines. organic-chemistry.org |

| Benzimidazoles | Phillips-Ladenburg Synthesis | o-Phenylenediamine | Condensation followed by oxidative cyclization to form the imidazole ring. researchgate.net |

| Triazolopyrazines | Multi-step synthesis | Various precursors for the triazolopyrazine core | Incorporates the (difluoromethoxy)phenyl moiety into the final scaffold. researchgate.net |

Beyond the primary heterocycles, this compound can be used to construct more complex, fused-ring systems. The products of initial reactions can serve as intermediates for subsequent cyclizations. For example, dihydropyrimidinethiones, synthesized via a Biginelli reaction (a multicomponent reaction similar to the Hantzsch synthesis) using a substituted benzaldehyde (B42025), can undergo further cyclocondensation. Reaction with chloroacetone can convert the dihydropyrimidinethione intermediate into a fused thiazolopyrimidine scaffold. beilstein-journals.org This strategy highlights how the aldehyde can be a starting point for building intricate polycyclic architectures.

Introduction of the Difluoromethoxy-Substituted Aromatic Unit into Molecular Frameworks

The 5-chloro-2-(difluoromethoxy)phenyl unit is a desirable feature in many advanced molecules, particularly in drug discovery. The difluoromethoxy group acts as a lipophilic hydrogen bond donor and can improve metabolic stability and membrane permeability. nih.gov

Molecular hybridization involves combining two or more pharmacophores or structural motifs into a single molecule to create a new compound with a potentially enhanced or novel biological activity profile. The aldehyde group of this compound is an excellent anchor for such strategies. For example, a general approach involves synthesizing benzaldehyde-pyrazoline hybrids. In this method, a pyrazoline scaffold, another fluorescent and biologically active heterocycle, is functionalized at its N1 position with a benzaldehyde moiety. scielo.br This creates a hybrid molecule where the properties of both the pyrazoline and the substituted benzaldehyde can be explored. This strategy can be adapted to link the 5-chloro-2-(difluoromethoxy)phenyl unit to various other molecular scaffolds.

The incorporation of fluorine and fluorinated groups is a well-established strategy in medicinal chemistry to fine-tune the properties of drug candidates. mdpi.comdntb.gov.ua The difluoromethoxy (OCF₂H) group, in particular, possesses a unique set of properties that make it highly attractive.

Modulation of Lipophilicity: The OCF₂H group can alter its lipophilicity depending on its chemical environment, a property sometimes referred to as "dynamic lipophilicity." It can act as a hydrogen bond donor, which can be crucial for target binding interactions. nih.gov

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoromethoxy group more resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile. mdpi.com

Conformational Control: The steric and electronic properties of the OCF₂H group can influence the preferred conformation of a molecule, which can lock it into a more biologically active shape.

Bioisosterism: The difluoromethoxy group can serve as a bioisostere for other functional groups, such as hydroxyl or thiol groups, while offering improved metabolic stability.

| Property | Impact on Molecular Profile | Reference |

|---|---|---|

| Lipophilicity | Enhances membrane permeability and can be modulated (dynamic lipophilicity). | nih.gov |

| Metabolic Stability | Increases resistance to oxidative metabolism, improving half-life. | mdpi.com |

| Hydrogen Bonding | Can act as a weak hydrogen bond donor, influencing target binding. | nih.gov |

| pKa Modulation | Acts as an electron-withdrawing group, influencing the acidity/basicity of nearby functional groups. | nih.gov |

Approaches for Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov Substituted benzaldehydes are excellent starting points for DOS strategies because the aldehyde group can participate in a variety of complexity-generating reactions.

One powerful approach utilizes the Biginelli multicomponent reaction. By reacting this compound with a β-keto ester and urea (or thiourea), a dihydropyrimidinone core is rapidly assembled. This core product contains multiple functional groups and stereocenters, which can be further modified in subsequent "post-condensation" reactions. For example, the initial product can be subjected to cycloadditions or cross-coupling reactions (like the Suzuki coupling) to introduce further diversity, leading to a library of distinct heterocyclic scaffolds all originating from the same initial benzaldehyde. beilstein-journals.org This strategy allows for the efficient exploration of chemical space around the 5-chloro-2-(difluoromethoxy)phenyl core, significantly accelerating the discovery of new bioactive compounds. mdpi.com

Spectroscopic and Structural Characterization of 5 Chloro 2 Difluoromethoxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F), allowing for the comprehensive structural analysis of 5-Chloro-2-(difluoromethoxy)benzaldehyde.

High-Resolution ¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehyde, aromatic, and difluoromethoxy protons. The electron-withdrawing nature of the aldehyde, chloro, and difluoromethoxy groups significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.

The aldehyde proton (-CHO) is the most deshielded, typically resonating as a singlet. The difluoromethoxy proton (-OCHF₂) appears as a triplet, a result of coupling with the two adjacent fluorine atoms. The aromatic protons present a splitting pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring.

Table 1: Representative ¹H NMR Spectral Data for Benzaldehyde (B42025) Derivatives

| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |

| Benzaldehyde | 10.00 (s) | 7.86 (d, 2H), 7.62 (t, 1H), 7.52 (t, 2H) | - |

| 4-Chlorobenzaldehyde | 9.99 (s) | 7.83 (d, 2H), 7.53 (d, 2H) | - |

| 3-Chlorobenzaldehyde | 9.98 (s) | 7.86 (s, 1H), 7.77 (d, 1H), 7.61 (d, 1H), 7.49 (t, 1H) | - |

Data presented for comparative purposes. Specific experimental data for this compound is not publicly available.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield. The carbon atom of the difluoromethoxy group is identifiable by its coupling to the two fluorine atoms, which results in a triplet. The six aromatic carbons give rise to distinct signals, with their chemical shifts influenced by the attached substituents.

Table 2: Representative ¹³C NMR Spectral Data for Benzaldehyde Derivatives

| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |

| Benzaldehyde | 192.7 | 136.6, 134.7, 129.9, 129.3 | - |

| 4-Chlorobenzaldehyde | 190.8 | 139.7, 134.9, 130.8, 129.4 | - |

| 3-Chlorobenzaldehyde | 190.9 | 137.8, 135.5, 134.4, 130.4, 129.3, 128.0 | - |

Data presented for comparative purposes. Specific experimental data for this compound is not publicly available.

¹⁹F NMR for Fluorine Atom Characterization

¹⁹F NMR is a crucial technique for characterizing fluorine-containing compounds. In this compound, the two fluorine atoms of the difluoromethoxy group are chemically equivalent. Their interaction with the single proton on the same carbon results in a characteristic signal. The spectrum shows a doublet for the -OCHF₂ group, arising from the coupling between the two fluorine nuclei and the single proton (²JHF). The typical chemical shift for such a group is observed in the range of -80 to -95 ppm relative to a CFCl₃ standard. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z).

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of organic molecules. For this compound (molecular weight: 206.57 g/mol ), ESI-MS analysis would be expected to show prominent signals corresponding to protonated or sodiated adducts of the molecule. The predicted monoisotopic mass of the compound is 205.99461 Da. uni.lu

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 207.00189 |

| [M+Na]⁺ | 228.98383 |

| [M+K]⁺ | 244.95777 |

| [M+NH₄]⁺ | 224.02843 |

Data sourced from PubChem predictions. uni.lu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Validation

HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of a molecule. The measured exact mass is compared to the calculated mass based on the molecular formula (C₈H₅ClF₂O₂). A close agreement between the experimental and calculated values, typically within a few parts per million (ppm), validates the proposed formula. For a definitive structural confirmation, the deviation between the measured and calculated mass should be minimal, often less than 0.003 m/z. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated. For this compound, the IR spectrum is characterized by several key absorption bands that confirm the presence of its principal functional groups: the aldehyde, the difluoromethoxy group, and the substituted benzene ring.

The most prominent peak in the spectrum is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the range of 1710–1725 cm⁻¹. The exact position of this band is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of both the chlorine and difluoromethoxy groups is expected to shift this peak to a higher wavenumber compared to unsubstituted benzaldehyde, which shows a C=O stretch at approximately 1700 cm⁻¹. docbrown.info

Another critical set of absorption bands arises from the difluoromethoxy group. The asymmetric and symmetric carbon-fluorine (C-F) stretching vibrations are expected to produce strong peaks in the region of 1100–1200 cm⁻¹. Furthermore, characteristic absorptions for the aromatic ring include C-H stretching vibrations, which are typically observed between 3000 and 3100 cm⁻¹, and C-C stretching vibrations within the ring, appearing in the 1440 to 1625 cm⁻¹ range. docbrown.info Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene ring, are expected in the 700–900 cm⁻¹ region.

The table below summarizes the expected key IR absorption bands for this compound based on the analysis of its functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | ~1710–1725 | Strong, Sharp |

| Aromatic C-H | Stretch | ~3000–3100 | Medium |

| Aromatic C=C | Stretch | ~1440–1625 | Medium to Weak |

| Difluoromethoxy (C-F) | Stretch | ~1100–1200 | Strong |

| Aromatic C-H | Out-of-plane Bend | ~700–900 | Medium to Strong |

Note: The data presented is based on typical ranges for the specified functional groups and may vary slightly in experimental measurements.

X-ray Crystallography for Solid-State Molecular Conformation and Packing Analysis

Currently, no experimental single-crystal X-ray diffraction data for this compound is publicly available. However, computational modeling and comparison with structurally similar compounds can provide valuable insights into its likely solid-state structure. Computational models suggest a planar conformation for the benzaldehyde core, which is expected due to the conjugation between the aldehyde group and the aromatic ring. The difluoromethoxy group is predicted to be oriented perpendicular to the ring to minimize steric hindrance.

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for the closely related compound, 5-chloro-2-hydroxybenzaldehyde, are presented. In this structure, the molecules are known to form zig-zag chains linked by intermolecular hydrogen bonds. researchgate.net While this compound lacks the hydroxyl group for classical hydrogen bonding, its solid-state packing would be governed by other intermolecular forces, such as dipole-dipole interactions involving the carbonyl and difluoromethoxy groups, and van der Waals forces.

The table below presents the crystallographic data for 5-chloro-2-hydroxybenzaldehyde as a reference.

| Parameter | 5-chloro-2-hydroxybenzaldehyde |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.8818(5) |

| b (Å) | 5.6515(7) |

| c (Å) | 15.204(2) |

| β (°) | 93.176(1) |

| Volume (ų) | 333.43(8) |

| Z (Molecules per unit cell) | 2 |

Data sourced from a study on the crystal structure of 5-chloro-2-hydroxybenzaldehyde. researchgate.net

Chromatographic Separation and Purity Assessment Methodologies (e.g., TLC, GC-MS, HPLC)

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of organic compounds like this compound. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique often used to monitor the progress of a chemical reaction or to get a preliminary assessment of a sample's purity. A spot of the compound is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) is allowed to move up the plate. The distance the compound travels relative to the solvent front (the Rf value) is characteristic of the compound in that specific solvent system and can be used to distinguish it from starting materials or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds. In GC, the sample is vaporized and passed through a long capillary column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that allows for definitive identification. This method is highly sensitive and can be used to quantify the compound and any volatile impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purification of a broad range of compounds. The sample is dissolved in a liquid mobile phase and pumped at high pressure through a column packed with a solid stationary phase. Separation occurs based on the compound's affinity for the stationary versus the mobile phase. Different detectors (e.g., UV-Vis) can be used for quantification. HPLC is particularly useful for non-volatile or thermally sensitive compounds and is a standard method for determining the purity of pharmaceutical and fine chemical intermediates.

The table below outlines the general principles and applications of these chromatographic methods for the analysis of this compound.

| Technique | Principle | Stationary Phase (Example) | Mobile Phase (Example) | Application |

| TLC | Adsorption | Silica gel GF254 | Hexane/Ethyl Acetate mixture | Reaction monitoring, preliminary purity check |

| GC-MS | Partitioning based on volatility | Polysiloxane-based capillary column | Inert gas (e.g., Helium) | Purity assessment, identification of volatile impurities |

| HPLC | Partitioning based on polarity | C18-bonded silica | Acetonitrile/Water mixture | High-accuracy purity determination, quantification |

Emerging Research Directions and Future Prospects

Innovations in Catalytic Synthesis of Difluoromethoxy Compounds

The synthesis of difluoromethoxyarenes has been a long-standing challenge in organic chemistry. nih.govrsc.org While classical methods for synthesizing 5-Chloro-2-(difluoromethoxy)benzaldehyde involve the reaction of 5-chloro-2-hydroxybenzaldehyde with a difluoromethane (B1196922) source like chlorodifluoromethane (B1668795) under basic conditions, recent research has focused on more efficient and versatile catalytic strategies.

A significant area of innovation is the use of visible-light photoredox catalysis. nih.govnih.gov These methods allow for the formation of C–OCF2H bonds under mild conditions, avoiding the harsh reagents and elevated temperatures required by some traditional techniques. nih.gov Researchers have developed novel, redox-active difluoromethoxylating reagents that can generate the OCF2H radical upon exposure to light in the presence of a photocatalyst. nih.govrsc.org This radical can then engage in C–H difluoromethoxylation of a wide range of aromatic and heteroaromatic compounds. rsc.orgresearchgate.net This approach is operationally simple and tolerates a variety of functional groups, highlighting its utility for the late-stage functionalization of complex molecules. nih.gov

These modern catalytic protocols represent a paradigm shift, moving from substrate-specific classical syntheses to broader, more applicable methods for creating diverse libraries of difluoromethoxylated compounds.

Table 1: Comparison of Synthetic Approaches for Difluoromethoxyarenes

| Method | Description | Conditions | Advantages |

|---|---|---|---|

| Classical Nucleophilic Substitution | Reaction of a phenoxide with a difluoromethane source (e.g., HCF2Cl). | Often requires base, elevated temperature, or special apparatus. nih.gov | Straightforward for specific substrates. |

| Visible-Light Photoredox Catalysis | Generation of an OCF2H radical from a specialized reagent using a photocatalyst and light. nih.govrsc.org | Mild, room temperature. rsc.org | High functional group tolerance, suitable for late-stage C-H functionalization. nih.gov |

| Difluorocarbene Insertion | Reaction of phenols with a difluorocarbene (:CF2) source. cas.cn | Can require heating for less reactive substrates. cas.cn | Versatile for O-difluoromethylation. cas.cn |

Integration into High-Throughput Screening Libraries for Chemical Biology

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of chemicals against biological targets. nih.gov The inclusion of compounds with unique structural motifs is crucial for exploring new chemical space and identifying novel hit compounds. nih.gov

This compound and related structures are prime candidates for integration into HTS libraries for several reasons. The difluoromethoxy group is a privileged functional group in medicinal chemistry, known to confer favorable properties upon parent molecules. nih.gov Its presence can lead to enhanced therapeutic efficacy by improving metabolic stability and binding affinity. nih.govnih.gov The aldehyde functional group is a versatile chemical handle that can participate in various binding interactions or be used for subsequent chemical modifications.

The use of automated, miniaturized synthesis platforms, which can rapidly produce libraries of compounds on a nanomole scale, facilitates the creation of diverse screening collections. nih.gov By incorporating building blocks like this compound into these workflows, researchers can generate novel compound libraries centered around the desirable OCF2H motif for screening against a wide array of biological targets, from enzymes to protein-protein interactions. nih.gov

Advanced Applications in Materials Science Precursors

The strategic use of fluorine is a key strategy for enhancing the stability of both pharmaceutical compounds and advanced materials. researchgate.net The introduction of fluorinated groups can improve properties such as thermal stability and resistance to oxidative degradation. researchgate.net this compound serves as a valuable precursor for the production of specialty chemicals and materials where such enhanced properties are desired.

While specific large-scale material applications are still emerging, the structural features of this compound make it a promising building block for polymers, liquid crystals, and other functional materials. The combination of the rigid aromatic ring, the electron-withdrawing chloro and difluoromethoxy groups, and the reactive aldehyde handle allows for its incorporation into larger molecular architectures. Research in this area focuses on synthesizing novel monomers from precursors like this compound and subsequently polymerizing them to create materials with tailored optical, electronic, and physical properties. The "lightly fluorinated" nature of the difluoromethoxy group is of particular interest for creating functional materials with unique characteristics. cas.cn

Development of Novel Derivatization Strategies for Unexplored Chemical Space

Exploring novel chemical space is essential for the discovery of molecules with new functions. Derivatization, the process of chemically modifying a core structure, is a fundamental strategy to achieve this. This compound is an excellent scaffold for derivatization due to its multiple reactive sites.

The aldehyde group is the most prominent functional handle for derivatization. It can be readily transformed into a wide array of other functional groups through reactions such as:

Oxidation: to form the corresponding carboxylic acid.

Reduction: to yield the benzyl (B1604629) alcohol.

Reductive Amination: to produce various substituted amines.

Multi-component Reactions: The aldehyde can serve as a key building block in reactions like the Groebcke–Blackburn–Bienaymé (GBB) three-component reaction to rapidly assemble complex, drug-like heterocyclic scaffolds. nih.gov

Furthermore, the chloro substituent can be replaced via nucleophilic aromatic substitution reactions, and the aromatic ring itself can undergo further electrophilic substitution, allowing for the introduction of additional functional groups to fine-tune molecular properties. These derivatization strategies enable the systematic exploration of the chemical space around the 5-chloro-2-(difluoromethoxy)phenyl core, facilitating the development of structure-activity relationships and the discovery of new leads for pharmaceutical and material science applications.

Q & A

Q. What are the standard synthetic routes for preparing 5-Chloro-2-(difluoromethoxy)benzaldehyde?

The compound is typically synthesized via nucleophilic substitution or alkylation. A common approach involves reacting 5-chloro-2-hydroxybenzaldehyde with chlorodifluoromethane under basic conditions. For example, NaOH and a phase-transfer catalyst (e.g., benzyltrimethylammonium chloride) in a dioxane/water mixture can facilitate the introduction of the difluoromethoxy group . Alternative methods include gold(I)-catalyzed alkynylation for derivatives, as demonstrated in the synthesis of 5-Chloro-2-((triisopropylsilyl)ethynyl)benzaldehyde, which achieved 93% yield .

Q. How is the purity and structural integrity of this compound validated experimentally?

Researchers employ a combination of analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR confirm functional groups and regiochemistry (e.g., aldehyde proton at δ ~10.5 ppm in CDCl₃) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na+CH₃OH]+ adducts with deviations < 0.0002 Da) .

- Infrared (IR) spectroscopy : Identifies characteristic stretches (e.g., C=O at ~1700 cm⁻¹, C-F at ~1100 cm⁻¹) .

Advanced Research Questions

Q. How do researchers address regioselectivity challenges during difluoromethoxy group introduction?

Regioselectivity is controlled through:

- Catalyst selection : Gold(I) catalysts enable precise alkynylation at the 2-position .

- Reaction medium optimization : Biphasic systems (e.g., dioxane/water with phase-transfer agents) improve yields of difluoromethoxy derivatives by minimizing side reactions .

- Temperature modulation : Reactions conducted at 70°C reduce competing hydrolysis pathways .

Q. What methodologies resolve contradictions in spectral data during derivative characterization?

Conflicting data (e.g., unexpected NMR shifts or IR bands) are resolved by:

- Multi-technique cross-validation : X-ray crystallography provides unambiguous structural confirmation, as seen in azomethine complexes derived from 5-chloro-2-(N-tosylamino)benzaldehyde .

- Computational modeling : DFT calculations predict NMR chemical shifts or vibrational modes to reconcile experimental observations .

- Isotopic labeling : ¹⁸O or ²H labeling clarifies ambiguous functional group assignments in mass spectra .

Q. How are thermal stability and electrochemical properties of metal complexes incorporating this compound optimized?

- Thermogravimetric analysis (TGA) : Complexes like Zn(II)-azomethines show stability up to 290°C, attributed to strong metal-ligand coordination .

- Ligand functionalization : Introducing electron-withdrawing groups (e.g., -CF₃) enhances thermal stability by reducing oxidative degradation .

- Cyclic voltammetry : Monitors redox behavior (e.g., Zn(II)/Zn(III) transitions) to tailor electrochemical applications such as organic LEDs .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for difluoromethoxy group installation to avoid hydrolysis .

- Biological assays : When testing protistocidal activity (e.g., against Eimeria tenella), use toltrazuril as a reference drug for comparative IC₅₀ calculations .

- Safety : The difluoromethoxy group may release HF under harsh conditions; employ corrosion-resistant reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.